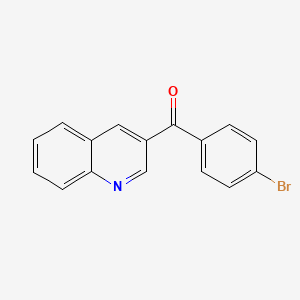

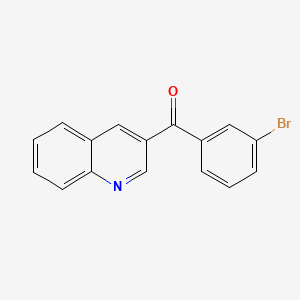

4-(3-Bromobenzoyl)quinoline; 97%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

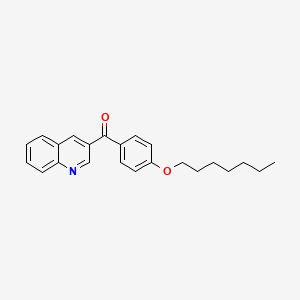

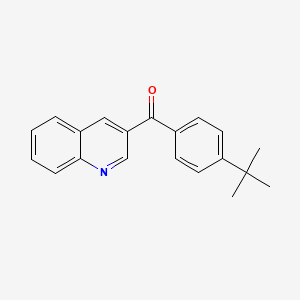

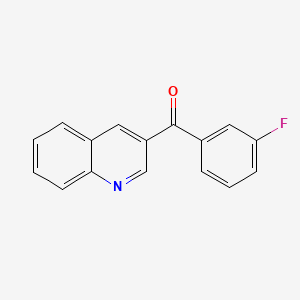

4-(3-Bromobenzoyl)quinoline is an organic compound belonging to the quinoline family . It is an important intermediate in the synthesis of various organic compounds such as pharmaceuticals, dyes, and pigments. The compound is a colorless solid with a molecular formula of C16H10BrNO and a molecular weight of 312.16 g/mol .

Synthesis Analysis

Quinoline derivatives, including 4-(3-Bromobenzoyl)quinoline, have been synthesized for various applications, including the production of complex tetracyclic alkaloids and other biologically active compounds. A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . These synthetic methods highlight the versatility of quinoline derivatives in organic chemistry .Molecular Structure Analysis

The molecular structure and spectroscopic characteristics of quinoline derivatives, similar to 4-(3-Bromobenzoyl)quinoline, have been extensively studied using quantum chemical calculations. These studies provide insights into the electronic structure and potential biological applications of these compounds.Chemical Reactions Analysis

Quinoline derivatives have been employed in various chemical reactions. They have been used in the development of novel materials, including dyes and pigments. These compounds exhibit unique electronic and optical properties, making them suitable for applications in material science.Physical And Chemical Properties Analysis

4-(3-Bromobenzoyl)quinoline has a boiling point of 461.3±25.0 °C and a density of 1.478±0.06 g/cm3 . It is soluble in organic solvents.科学的研究の応用

Overview of Quinoline Alkaloids and Derivatives

Quinoline and its derivatives, including 4-(3-Bromobenzoyl)quinoline, have been a focal point of research due to their wide range of bioactivities. These compounds are pivotal in the development of antimalarial and anticancer drugs, highlighting their importance in medicinal chemistry. The discovery of quinine and camptothecin exemplifies the significant role quinoline alkaloids play in drug development, opening new avenues in antimalarial and anticancer therapeutics. Research has shown that quinoline derivatives exhibit a broad spectrum of biological activities, such as antitumor, antimalarial, antibacterial, antifungal, antiparasitic, anti-inflammatory, and antioxidant effects, among others (Shang et al., 2018).

Synthesis and Structure-Activity Relationship of Benzimidazole-Quinoline

The synthesis and investigation of the biological activity of benzimidazole-quinoline derivatives illustrate the continuous effort to develop novel bioactive compounds. These efforts are driven by the need to address microbial resistance, which poses a significant threat to public health. By combining bioactive heterocyclic moieties, researchers aim to create hybrid molecules with enhanced therapeutic potential and reduced adverse effects. Quinoline-bearing benzimidazole derivatives have been recognized for their promising role in synthesizing therapeutically active agents, underscoring the importance of quinoline derivatives in medicinal chemistry (Salahuddin et al., 2023).

Green Chemistry Approaches in Quinoline Synthesis

The environmental impact of chemical synthesis has led to an increased focus on green chemistry approaches. In the context of quinoline synthesis, researchers are exploring methods that minimize the use of hazardous chemicals and conditions. These efforts are aimed at designing quinoline scaffolds through greener, non-toxic, and environmentally friendly methods, which is crucial for the sustainable development of new drugs and other quinoline-based applications (Nainwal et al., 2019).

Quinoline Derivatives as Corrosion Inhibitors

Beyond their biomedical applications, quinoline derivatives have also been investigated for their anticorrosive properties. These compounds are effective in protecting metallic surfaces from corrosion due to their ability to form stable chelating complexes. This application highlights the versatility of quinoline derivatives and their potential in industrial applications (Verma et al., 2020).

作用機序

Target of Action

The primary targets of quinoline-based compounds, such as 3-(3-Bromobenzoyl)quinoline, are bacterial type II topoisomerases, gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, making them attractive targets for antibacterial agents .

Mode of Action

Quinolones, including 3-(3-Bromobenzoyl)quinoline, act by converting their targets, gyrase and topoisomerase IV, into toxic enzymes that fragment the bacterial chromosome . This interaction disrupts the supercoiling process, which is crucial for DNA replication and transcription, leading to cell death .

Biochemical Pathways

The action of 3-(3-Bromobenzoyl)quinoline affects the DNA supercoiling process, a critical biochemical pathway in bacterial cells . By inhibiting gyrase and topoisomerase IV, the compound disrupts DNA replication and transcription, leading to cell death .

Result of Action

The result of 3-(3-Bromobenzoyl)quinoline’s action is the inhibition of bacterial growth and replication, leading to cell death . This is achieved through the disruption of critical DNA processes, specifically DNA supercoiling .

将来の方向性

Quinoline and its derivatives continue to be an area of active research due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with potential for industrial and medicinal applications . Future research will likely continue to explore the synthesis and applications of quinoline derivatives, including 4-(3-Bromobenzoyl)quinoline.

特性

IUPAC Name |

(3-bromophenyl)-quinolin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrNO/c17-14-6-3-5-12(9-14)16(19)13-8-11-4-1-2-7-15(11)18-10-13/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSMKMASGUKFHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。